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Introduction

Rusfertide (PTG-300) is an investigational injectable peptide mimetic of hepcidin, the master
regulator of iron homeostasis.[1][2][3] In hematological disorders characterized by excessive
erythropoiesis, such as polycythemia vera (PV), dysregulated iron metabolism plays a crucial
role.[4] Rusfertide offers a novel, non-cytoreductive therapeutic approach by restricting iron
availability for red blood cell production.[2] This technical guide provides an in-depth summary
of the initial clinical trial results for rusfertide, focusing on its efficacy and safety in patients with
polycythemia vera. The data presented is primarily from the Phase 2 REVIVE and Phase 3
VERIFY clinical trials.

Mechanism of Action: The Hepcidin-Ferroportin Axis

Polycythemia vera is a myeloproliferative neoplasm driven by mutations, most commonly in the
JAK2 gene, leading to excessive production of red blood cells (erythrocytosis). Standard
treatment often involves therapeutic phlebotomy to reduce hematocrit levels, which can lead to

systemic iron deficiency and debilitating symptoms.

Rusfertide mimics the action of endogenous hepcidin, a hormone that binds to the iron
exporter protein ferroportin. This binding leads to the internalization and degradation of
ferroportin, thereby trapping iron within enterocytes and reticuloendothelial macrophages. The
resulting decrease in circulating iron restricts its availability to the bone marrow, thus controlling
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erythropoiesis. This targeted approach aims to normalize hematocrit levels, reduce the need for
phlebotomies, and alleviate iron deficiency-related symptoms.
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Caption: Mechanism of Rusfertide in Polycythemia Vera.

Clinical Development: The REVIVE and VERIFY
Trials

The clinical development of rusfertide for polycythemia vera has been primarily evaluated in
two key studies: the Phase 2 REVIVE trial (NCT04057040) and the Phase 3 VERIFY trial
(NCT05210790).

Experimental Protocol: REVIVE Phase 2 Trial

The REVIVE trial was a multi-part study designed to assess the efficacy, safety, and dose of
rusfertide in phlebotomy-dependent PV patients.

e Study Design:

o Part 1 (28 weeks, Open-Label): A dose-finding phase where rusfertide was administered
to 70 patients to identify a dose that maintains hematocrit (Hct) levels below 45%.

o Part 2 (12 weeks, Double-Blind Randomized Withdrawal): 59 patients were randomized
1:1 to continue receiving their established rusfertide dose or switch to a placebo. The
primary endpoint was the proportion of responders in this phase.

o Part 3 (Up to 3 years, Open-Label Extension): Patients who completed Part 2 could enter
this long-term extension to evaluate the durability of response and long-term safety.

» Patient Population: Eligible participants were adults with a diagnosis of polycythemia vera
who required at least three therapeutic phlebotomies in the 28 weeks prior to enrollment,
with or without concurrent cytoreductive therapy.

« Intervention: Rusfertide administered via subcutaneous injection. The dose was adjusted to
maintain Hct <45%.

» Primary Efficacy Endpoint (Part 2): A patient was considered a "responder” if they completed
the 12-week randomized period with Hct control and without the need for phlebotomy.
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Part 2: Randomized Withdrawal (12 Weeks)

Part 3: Open-Label Extension (<3 Years)

Part 1: Dose Finding (28 Weeks) Open-Label Rusfertide

(N=58)
Long-term Safety & Efficacy

Click to download full resolution via product page
Caption: REVIVE Phase 2 Clinical Trial Workflow.

Experimental Protocol: VERIFY Phase 3 Trial

The VERIFY trial was a global, randomized, placebo-controlled study designed to confirm the
findings of the Phase 2 REVIVE trial.

» Study Design: A 3-part study with an initial 32-week double-blind period where approximately
250 patients were randomized to receive either rusfertide or placebo in addition to their
ongoing standard-of-care therapy. This is followed by an open-label treatment and long-term
extension phase.

o Patient Population: Patients with polycythemia vera who are phlebotomy dependent despite
standard of care treatment.

« Intervention: Subcutaneously self-administered rusfertide (starting at 20 mg weekly) or
placebo, added to the patient's current therapy regimen.

o Primary Efficacy Endpoint: The proportion of patients achieving a clinical response, defined
by the absence of phlebotomy eligibility, during weeks 20 to 32.

Clinical Trial Results
Efficacy Data
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Rusfertide demonstrated significant efficacy in controlling hematocrit and reducing the need

for phlebotomy in patients with polycythemia vera across both Phase 2 and Phase 3 trials.

Table 1: Key Efficacy Results from the REVIVE Phase 2 Trial

Efficacy Endpoint

Patient Population

Part 1 (Dose-
Finding, 28 wks)

N=70

Part 2 (Randomized
Withdrawal, 12
wks)

N = 59 (Rusfertide:
30, Placebo: 29)

Part 3 (Open-Label
Extension)

N =58

Mean Max.

Hematocrit

44.5% (vs. 50.0% pre-

treatment)

Hct <45% maintained

for =3 years

Responder Rate

69.2% (Rusfertide) vs.
18.5% (Placebo),
p=0.0003

Mean
Phlebotomies/Year

0.6 (vs. 8.7 pre-

treatment)

0.43

Phlebotomy-Free
Rate

84% required no

phlebotomies

92.3% of rusfertide
patients remained

phlebotomy-free

| Symptom Improvement | Statistically significant improvement in fatigue, concentration,

inactivity, and itching (MPN-SAF scores) | - | Symptom improvements maintained |

Table 2: Top-Line Efficacy Results from the VERIFY Phase 3 Trial
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Efficacy Endpoint Rusfertide Arm Placebo Arm P-value
Primary Endpoint:

Responder Rate 77% 33% <0.0001
(wks 20-32)

Key Secondary: Mean

Phlebotomies (wks 0- 0.5 1.8 <0.0001

32)

| Other Key Secondary Endpoints | Met with statistical significance (Hct control, PROMIS
Fatigue, MFSAF TSS-7) | - | - |

Safety and Tolerability

Across clinical trials, rusfertide has been generally well-tolerated.

Table 3: Summary of Safety Findings

Adverse Event Profile REVIVE (Phase 2) VERIFY (Phase 3)

Grade 1 or 2 injection-site

Grade 1 or 2 injection-site .
reactions (55.9% vs 32.9%

Most Common AEs

reactions (transient)

in placebo)

Grade 3 AEs

Occurred in 25.7% of patients;

most unrelated to treatment

All serious AEs were deemed

not drug-related

Grade 4 or 5 AEs

None reported

No new safety findings

observed

Thrombotic Events

7 events in 6 high-risk PV

patients

| Malignancies | 11 patients reported malignancies (most were skin cancers); no obvious

correlation to rusfertide exposure | No evidence of an increased risk of cancer compared to

placebo |
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Conclusion

The initial clinical trial results for rusfertide in polycythemia vera are highly encouraging. The
data from the Phase 2 REVIVE and Phase 3 VERIFY trials consistently demonstrate that
rusfertide, a first-in-class hepcidin mimetic, effectively controls hematocrit levels and virtually
eliminates the need for therapeutic phlebotomy in a majority of patients. The treatment was
associated with improvements in disease-related symptoms and was generally well-tolerated,
with the most common adverse events being mild-to-moderate injection site reactions. These
findings support the potential of rusfertide as a significant advancement in the management of
polycythemia vera, offering a targeted, non-cytoreductive therapy that addresses the underlying
issue of dysregulated erythropoiesis. Ongoing long-term studies will further elucidate the
durability of response and the long-term safety profile of this promising agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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